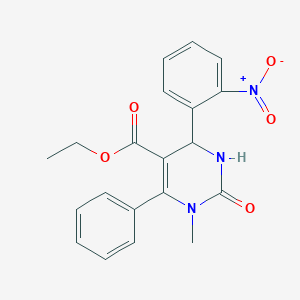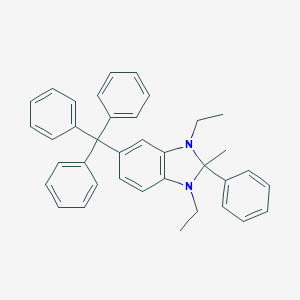![molecular formula C16H10ClFN2O3 B375590 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-38-9](/img/structure/B375590.png)
2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives can be synthesized through a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the crystal structure of 2-amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is described as monoclinic, with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2-amino-4H-pyran-3-carbonitriles involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-Amino-2-chloro-3-fluorophenol is a white solid crystal with a melting point of 111-112 degrees Celsius .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of similar compounds involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . The discovery of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is also a focus .
Propriétés
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c1-7-5-11-14(16(21)22-7)12(8(6-19)15(20)23-11)13-9(17)3-2-4-10(13)18/h2-5,12H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLLSSWQZIJFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119751 |
Source


|
| Record name | 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220986-38-9 |
Source


|
| Record name | 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220986-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B375513.png)
![N'-[(3',4'-dihydro-2',6-dimethyl-4'-oxospiro[2H-chromene-2,2'-(2'H)-[1,3]-benzoxazine]-8-yl)methylidene]isonicotinohydrazide](/img/structure/B375514.png)






![4,4-dimethyl-5-propyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B375525.png)
![N,N-diethyl-4-[(9-ethylcarbazol-3-yl)amino]benzenesulfonamide](/img/structure/B375526.png)

![N-(4-bromophenyl)-N-[(3-chloro-1-benzothien-2-yl)methylene]amine](/img/structure/B375531.png)